molecular formula C13H22Cl2N2O B2900888 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride CAS No. 1052548-44-3

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride

Cat. No.: B2900888
CAS No.: 1052548-44-3
M. Wt: 293.23
InChI Key: VQRYONVFRSYHFY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine in the presence of a suitable solvent and base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium carbonate or potassium carbonate

    Temperature: Reflux conditions (approximately 80-100°C)

    Reaction Time: Several hours to ensure complete conversion

The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt .

Chemical Reactions Analysis

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a saturated piperazine derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups such as halogens or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide .

Scientific Research Applications

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its piperazine moiety.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The piperazine ring can mimic the structure of endogenous ligands, allowing it to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Methylbenzyl)piperazine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    1-(2-Methoxybenzyl)piperazine: Lacks the methyl group, which can influence its steric properties and receptor binding affinity.

The presence of both the methoxy and methyl groups in this compound makes it unique, as these substituents can enhance its chemical stability and biological activity .

Properties

IUPAC Name

1-[(2-methoxy-5-methylphenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-11-3-4-13(16-2)12(9-11)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRYONVFRSYHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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